Mono(1-ethylpentyl) Phthalate
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Overview
Description
Mono(1-ethylpentyl) Phthalate is a chemical compound with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol . It is a phthalate ester, commonly used as a plasticizer to enhance the flexibility and durability of plastic products . This compound is a colorless to pale yellow liquid with a characteristic ester odor .
Preparation Methods
Mono(1-ethylpentyl) Phthalate can be synthesized through the esterification of phthalic anhydride with 1-ethylpentanol . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Mono(1-ethylpentyl) Phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce phthalic acid and 1-ethylpentanol.
Oxidation: It can be oxidized to form phthalic acid derivatives under strong oxidizing conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common reagents used in these reactions include water, acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate) . Major products formed from these reactions include phthalic acid, 1-ethylpentanol, and various phthalic acid derivatives .
Scientific Research Applications
Mono(1-ethylpentyl) Phthalate is widely used in scientific research, particularly in the fields of chemistry, biology, and materials science . Some of its applications include:
Plasticizer Research: It is used to study the effects of plasticizers on the mechanical properties of polymers.
Toxicology Studies: Researchers investigate its potential health effects and environmental impact.
Biochemical Research: It serves as a reference compound in studies involving phthalate esters and their metabolites.
Mechanism of Action
The mechanism of action of Mono(1-ethylpentyl) Phthalate involves its interaction with cellular components, particularly enzymes and receptors involved in metabolic pathways . As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism, leading to various biological effects . It can bind to nuclear receptors in neural structures, affecting brain functions and potentially contributing to neurological disorders .
Comparison with Similar Compounds
Mono(1-ethylpentyl) Phthalate can be compared with other phthalate esters, such as:
Di(2-ethylhexyl) Phthalate (DEHP): A widely used plasticizer with similar applications but different toxicity profiles.
Diisononyl Phthalate (DINP): Another common plasticizer with distinct physical and chemical properties.
Di(2-ethylhexyl) Terephthalate (DEHTP): An emerging alternative to traditional phthalates with lower toxicity.
This compound is unique due to its specific ester group, which imparts distinct solubility, plasticizing, and lubricating properties .
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-heptan-3-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C15H20O4/c1-3-5-8-11(4-2)19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17) |
InChI Key |
XAOCBRPWPVRHSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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